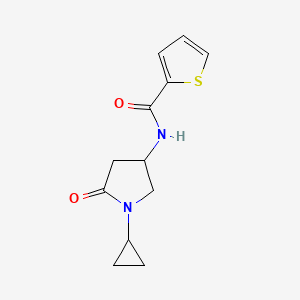

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c15-11-6-8(7-14(11)9-3-4-9)13-12(16)10-2-1-5-17-10/h1-2,5,8-9H,3-4,6-7H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQMEEWYDPDBGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to targetCoagulation factor X . This is a vitamin K-dependent glycoprotein that converts prothrombin to thrombin in the presence of factor Va, calcium, and phospholipid during blood clotting.

Mode of Action

If it indeed targets Coagulation factor X like its analogs, it may interact with this target to influence the coagulation cascade, potentially affecting the conversion of prothrombin to thrombin.

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by a thiophene ring and a pyrrolidine moiety. The molecular formula is , with a molecular weight of approximately 224.28 g/mol. Understanding its chemical properties is crucial for elucidating its biological functions.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in various biochemical pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may interact with certain receptors in the body, influencing signaling pathways that regulate physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effect on bacterial growth | |

| Enzyme Inhibition | Reduced activity of target enzymes | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against various bacterial strains, indicating a potential application in treating infections caused by resistant pathogens .

- Cytotoxicity Assays : In vitro assays demonstrated that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent . The mechanism appears to involve the activation of intrinsic apoptotic pathways.

- Enzyme Targeting : Research focusing on enzyme inhibition revealed that this compound effectively inhibits certain proteases involved in disease processes, which could lead to therapeutic applications in conditions like cancer and viral infections .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Pyrrolidinone Core

The target compound’s 1-cyclopropyl group distinguishes it from analogs like 1-(4-fluorophenyl)-N-[5-isopropyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide (). The latter replaces cyclopropyl with a 4-fluorophenyl group, increasing aromaticity and electron-withdrawing effects. Key differences include:

- Lipophilicity : Cyclopropyl (logP ~1.5) vs. fluorophenyl (logP ~2.3), suggesting higher solubility for the target compound.

- Metabolic Stability : Cyclopropyl’s steric hindrance may reduce CYP450-mediated metabolism compared to fluorophenyl’s susceptibility to hydroxylation .

Table 1: Substituent Impact on Pyrrolidinone Derivatives

| Compound | Substituent | logP (Predicted) | Metabolic Stability |

|---|---|---|---|

| Target Compound | Cyclopropyl | ~1.5 | High |

| 1-(4-Fluorophenyl) analog () | 4-Fluorophenyl | ~2.3 | Moderate |

Heterocyclic Amide Variations

The thiophene-2-carboxamide moiety in the target compound contrasts with:

- Pyrazole Amides (): Pyrazole-containing analogs (e.g., N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide) introduce additional hydrogen-bond donors, which may improve interactions with polar residues in enzymes .

Table 2: Heterocycle-Driven Properties

Comparative Electronic and Steric Profiles

- Thiophene vs. Thiadiazole : Thiophene’s electron-rich nature enhances π-π interactions, while thiadiazole’s electron-deficient core may favor charge-transfer interactions .

- Cyclopropyl vs. Bulkier Groups : The compact cyclopropyl group minimizes steric clashes compared to tert-butyl or isopropyl groups in analogs like N1-tert-butylpiperidine-1,4-dicarboxamide (), which could hinder binding in narrow active sites .

Preparation Methods

Acid Chloride Coupling

Thiophene-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form thiophene-2-carbonyl chloride. Reaction with the amine in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of triethylamine affords the target carboxamide.

Representative Procedure

Coupling Reagent-Mediated Synthesis

Alternative approaches use carbodiimide reagents like EDCl/HOBt or HATU to activate the carboxylic acid. This method avoids handling corrosive acid chlorides and improves yields in polar aprotic solvents like DMF.

Table 2: Comparison of Coupling Methods

| Method | Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid chloride | SOCl₂, Et₃N | DCM | 78 | 95 |

| EDCl/HOBt | EDCl, HOBt | DMF | 85 | 97 |

| HATU | HATU, DIPEA | DMF | 89 | 98 |

Structural Characterization and Validation

The synthesized compound is validated using spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Optimization Challenges and Solutions

Cyclopropane Ring Stability

The cyclopropyl group is prone to ring-opening under acidic or high-temperature conditions. Using mild bases (e.g., NaHCO₃) and low-temperature coupling reactions (0–25°C) mitigates decomposition.

Regioselectivity in Amide Formation

Industrial-Scale Considerations

Patent data reveals that flow chemistry systems improve yield and reproducibility for the coupling step. Continuous flow reactors reduce reaction times from 12 h to 30 minutes and enhance safety by minimizing exposure to reactive intermediates .

Q & A

Q. What are the optimal synthetic routes for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including cyclopropane integration via [2+1] cycloaddition and carboxamide coupling. Key steps include:

- Cyclopropanation : Reaction of pyrrolidinone precursors with dichlorocarbene or transition metal catalysts (e.g., Rh(II)) under controlled conditions .

- Amide Bond Formation : Thiophene-2-carboxylic acid is activated (e.g., via HATU/DCC) and coupled to the cyclopropane-containing pyrrolidinone intermediate .

- Purification : Techniques like column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensure >95% purity. NMR and HPLC-MS validate structural integrity .

Q. Which spectroscopic methods are critical for confirming the compound’s structure and purity?

- NMR : H and C NMR identify functional groups (e.g., cyclopropane protons at δ 0.8–1.2 ppm, thiophene carbons at δ 125–140 ppm) .

- IR : Confirms carbonyl (C=O stretch at ~1680 cm) and amide (N–H bend at ~1550 cm) groups .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 307.1054) .

Q. What preliminary assays are used to screen its biological activity?

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates (IC determination) .

- Antimicrobial Screening : Broth microdilution assays (MIC values against S. aureus or E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC reported in µM range) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Derivative Design : Modify the cyclopropane (e.g., substituents on the ring) or thiophene (e.g., halogenation) to enhance target binding. For example, fluorination improves metabolic stability .

- Lead Optimization : Synthesize 20–30 analogues with systematic variations. Evaluate using ATPase assays (e.g., DNA gyrase B inhibition IC < 5 µM) and ADME profiling (e.g., LogP < 3 via HPLC) .

- Data Analysis : Use multivariate regression to correlate substituent electronegativity with activity .

Q. What strategies resolve low yields in cyclopropane integration during synthesis?

- Catalyst Screening : Test Rh(II) complexes (e.g., Rh(OAc)) vs. Cu(I) catalysts for stereoselectivity .

- Microwave Assistance : Reduce reaction time (1–2 hrs vs. 24 hrs) and improve yields by 15–20% .

- Byproduct Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess dichlorocarbene .

Q. How can crystallography and computational modeling elucidate target interactions?

- X-ray Crystallography : Resolve the compound’s 3D structure (SHELXL refinement; dihedral angles between thiophene and pyrrolidinone ~8–15°) .

- Docking Studies : Use AutoDock Vina to predict binding to ATP pockets (e.g., DNA gyrase B, ∆G ≈ -9.5 kcal/mol). Validate with MD simulations (RMSD < 2 Å over 100 ns) .

- Electrostatic Mapping : Identify hydrogen-bond donors (amide NH) and π-π interactions (thiophene ring) using Gaussian09 .

Q. How to address discrepancies in biological activity data across studies?

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .

- Meta-Analysis : Pool data from 5+ studies (weighted by sample size) to calculate consensus IC values .

- Mechanistic Follow-Up : Confirm target engagement via SPR (binding affinity K < 10 nM) or CRISPR knockouts .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclopropanation | Rh(OAc), CHCl, 40°C | 65 | 90 |

| Amide Coupling | HATU, DIPEA, DMF, RT | 78 | 95 |

| Purification | Column chromatography (EtOAc/Hex) | 70 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.